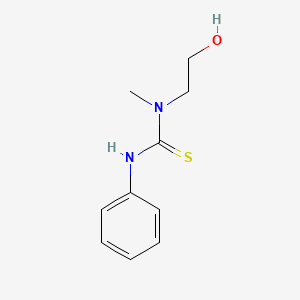
Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is an organosulfur compound that belongs to the thiourea family. This compound is characterized by the presence of a thiocarbonyl group (C=S) and is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyl group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- typically involves the reaction of N-methyl-N’-phenylthiourea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
N-methyl-N’-phenylthiourea+ethylene oxide→Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl-
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 50-60°C, and the reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions. The reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学研究应用
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The hydroxyethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.
相似化合物的比较
Similar Compounds
- Thiourea, N-(2-hydroxyethyl)-N’-phenyl-
- Thiourea, N-methyl-N’-phenyl-
- Thiourea, N-(2-hydroxyethyl)-N-methyl-
Uniqueness
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances the compound’s solubility, reactivity, and potential biological activity compared to other similar thiourea derivatives.
属性
CAS 编号 |
137935-17-2 |
|---|---|
分子式 |
C10H14N2OS |
分子量 |
210.30 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14) |
InChI 键 |
ZOGMVJGTIXFNGR-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C(=S)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
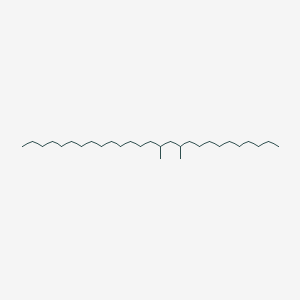
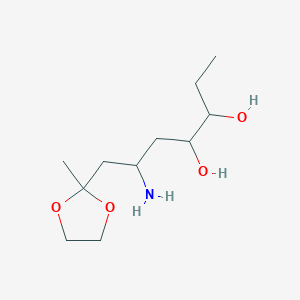

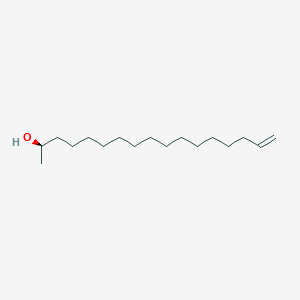
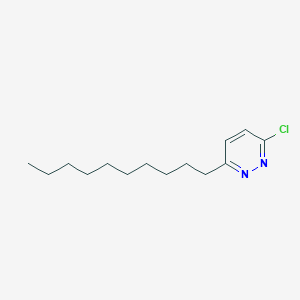
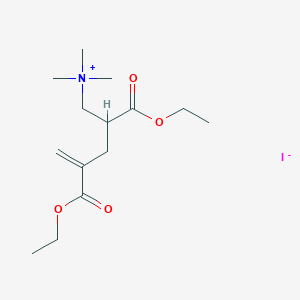
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

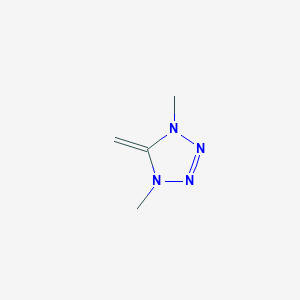

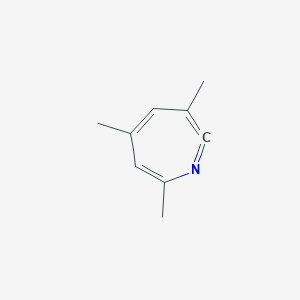
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
